N-Pentyl-L-histidine
Description
N-Pentyl-L-histidine is a modified amino acid derivative where a pentyl group (-CH₂CH₂CH₂CH₂CH₃) is attached to the α-amino group of L-histidine.
Properties
CAS No. |
58813-22-2 |
|---|---|
Molecular Formula |
C11H19N3O2 |
Molecular Weight |
225.29 g/mol |
IUPAC Name |
(2S)-3-(1H-imidazol-5-yl)-2-(pentylamino)propanoic acid |
InChI |
InChI=1S/C11H19N3O2/c1-2-3-4-5-13-10(11(15)16)6-9-7-12-8-14-9/h7-8,10,13H,2-6H2,1H3,(H,12,14)(H,15,16)/t10-/m0/s1 |
InChI Key |
RLIFGJIMCMUZJE-JTQLQIEISA-N |
Isomeric SMILES |
CCCCCN[C@@H](CC1=CN=CN1)C(=O)O |
Canonical SMILES |
CCCCCNC(CC1=CN=CN1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Pentyl-L-histidine typically involves the alkylation of L-histidine with a pentyl halide. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and are conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-Pentyl-L-histidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring in histidine can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the imidazole ring or the pentyl group, using reagents such as lithium aluminum hydride.
Substitution: The pentyl group can be substituted with other alkyl or functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazolone derivatives, while substitution reactions can yield various N-substituted histidine derivatives.
Scientific Research Applications
N-Pentyl-L-histidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein interactions and enzyme catalysis.
Medicine: Potential therapeutic applications due to its structural similarity to histamine and other bioactive molecules.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Pentyl-L-histidine involves its interaction with various molecular targets, including enzymes and receptors. The imidazole ring in histidine is known for its ability to coordinate with metal ions and participate in hydrogen bonding, making it a versatile ligand in biochemical processes. The pentyl group may enhance the compound’s lipophilicity, improving its ability to interact with hydrophobic regions of proteins and membranes.
Comparison with Similar Compounds
Structural and Chemical Properties
The table below compares N-Pentyl-L-histidine with key histidine derivatives:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Key Properties |
|---|---|---|---|---|
| This compound | C₁₁H₁₉N₃O₂ | ~241.3 | Pentyl (-C₅H₁₁) | High lipophilicity, moderate solubility |
| L-Histidine (Parent) | C₆H₉N₃O₂ | 155.16 | Amino (-NH₂), Imidazole | High water solubility, zwitterionic |
| N-Methyl-L-histidine | C₇H₁₁N₃O₂ | 169.18 | Methyl (-CH₃) | Increased hydrophobicity vs. parent |
| N-Acetyl-L-histidine | C₈H₁₁N₃O₃ | 197.19 | Acetyl (-COCH₃) | Polar, used as a protecting group |
| N-Boc-L-histidine | C₁₁H₁₇N₃O₄ | 255.27 | tert-Butoxycarbonyl | Protects amino group in peptide synthesis |
Key Observations:
- Lipophilicity : The pentyl group in this compound significantly increases lipophilicity compared to N-methyl and N-acetyl derivatives, making it more suitable for lipid-rich environments .
- Solubility : N-Acetyl-L-histidine retains moderate water solubility due to the polar acetyl group, whereas this compound is likely less soluble in aqueous media .
- Stability : N-Acetyl and N-Boc derivatives are stable under acidic/basic conditions, while N-alkylated derivatives like N-Pentyl may exhibit greater stability in organic solvents .
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